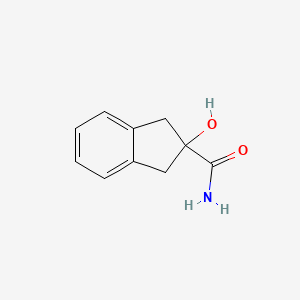

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide

説明

2-Hydroxy-2,3-dihydro-1H-indene-2-carboxamide (CID 12857778) is a bicyclic organic compound featuring a fused indene ring system substituted with a hydroxy group and a carboxamide moiety at the C2 position. Its molecular formula is C₁₀H₁₁NO₂, with the SMILES string C1C2=CC=CC=C2CC1(C(=O)N)O and InChIKey MYIZSGVUGGHXPP-UHFFFAOYSA-N .

特性

IUPAC Name |

2-hydroxy-1,3-dihydroindene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIZSGVUGGHXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(C(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide typically involves the reaction of indene derivatives with appropriate reagents under controlled conditionsThe reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

化学反応の分析

Types of Reactions

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxamide positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

科学的研究の応用

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide has several applications in scientific research:

作用機序

The mechanism of action of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .

類似化合物との比較

N-Hexyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide

- Structure : Differs by replacing the hydroxy group with a ketone (C=O) and substituting the carboxamide’s hydrogen with a hexyl chain.

- Activity: Exhibits cytotoxicity, particularly against MCF-7 breast adenocarcinoma cells (EC₅₀ = 4.28 ± 0.5 µM), unlike the hydroxy-substituted target compound, which lacks reported cytotoxicity .

2-Amino-2,3-dihydro-1H-indene-5-carboxamide (DDR1 Inhibitors)

- Structure: Substitutes the hydroxy group with an amino (-NH₂) group at C2 and positions the carboxamide at C3.

- Activity : Compound 7f demonstrates potent DDR1 inhibition (Kd = 5.9 nM, IC₅₀ = 14.9 nM) and suppresses pancreatic cancer progression in vivo .

- Significance: The amino group enhances kinase selectivity, while carboxamide placement modulates binding interactions.

5-Chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic Acid Methyl Ester

- Structure : Features a chloro substituent at C5, a hydroxy group at C2, and a methyl ester instead of a carboxamide.

- Synthesis : Optimized using n-hexane as a solvent to reduce hydrolysis and improve crystallinity (yield increased significantly) .

- Application: Intermediate in synthesizing non-cytotoxic enzyme inhibitors.

2-Phenyl-2,3-dihydro-1H-inden-1-one

- Structure : Replaces the hydroxy-carboxamide moiety with a phenyl group and a ketone at C1.

- Role: Used as a precursor in synthesizing psychoactive cathinone derivatives (e.g., indapyrophenidone) .

- Significance : The phenyl group enhances π-π stacking interactions in receptor binding.

Ethyl 2-Amino-2,3-dihydro-1H-indene-2-carboxylate Hydrochloride

- Structure: Combines an ethyl ester and amino group at C2.

- Properties : Molecular weight = 241.72 g/mol; used in peptide mimetics and crystallography studies .

Key Data Table: Structural and Functional Comparisons

生物活性

2-Hydroxy-2,3-dihydro-1H-indene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide features a hydroxyl group and a carboxamide functional group, which are critical for its biological activity. The compound can be synthesized through various chemical reactions involving indene derivatives.

Antimicrobial Properties

Research indicates that 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide exhibits antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has shown significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Effects

The compound has also been studied for its anticancer properties . Preliminary findings suggest that it may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with cell growth and apoptosis. Specific studies have indicated that it can induce cell cycle arrest and promote apoptosis in cancer cell lines .

The mechanism by which 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.

- Receptor Modulation : It could modulate the activity of receptors linked to various physiological processes.

These interactions likely contribute to its antimicrobial and anticancer effects .

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide against multiple pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, indicating strong potential for further development as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis. The results indicated that treatment with 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide resulted in a significant increase in apoptotic cells compared to untreated controls.

| Cell Line | Apoptosis Rate (%) |

|---|---|

| HeLa | 45 |

| MCF7 | 38 |

| A549 | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。